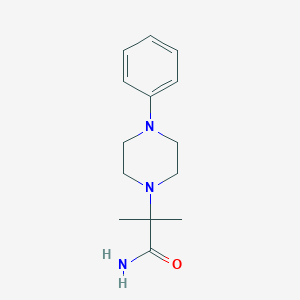

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide, also known as MPMP or Tiletamine, is a chemical compound that belongs to the class of dissociative anesthetics. It is commonly used in veterinary medicine as an anesthetic for animals, especially cats and dogs. MPMP is a potent anesthetic that induces a state of dissociation, where the animal is unconscious but still breathing and responsive to stimuli.

科学的研究の応用

Design and Synthesis of Hybrid Anticonvulsants

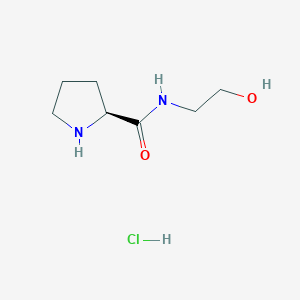

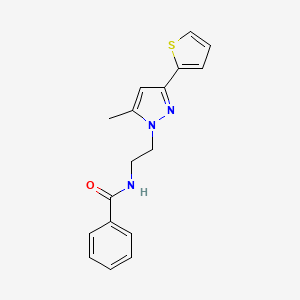

The compound 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide has been involved in the design and synthesis of new hybrid compounds derived from propanamides and butanamides, aiming to develop potential anticonvulsant agents. These hybrid molecules are crafted by fusing the chemical structures of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide. Notably, some compounds in this research showed promising broad-spectrum activity across various preclinical seizure models, highlighting their potential in treating epileptic conditions without significantly impairing motor coordination in animal models, thus indicating a favorable safety profile. This research was significant in the field of medicinal chemistry, particularly in the development of new therapeutic options for epilepsy (Kamiński et al., 2015; Kamiński et al., 2016).

Tuberculostatic Applications

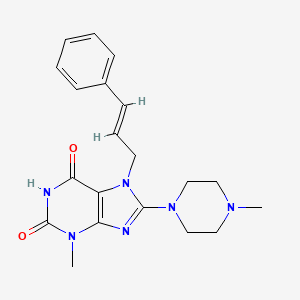

Synthesis and Activity of Phenylpiperazine Derivatives

The phenylpiperazine moiety, related to 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide, has been synthesized into various derivatives and tested for tuberculostatic activity. These derivatives, including oxadiazole and triazole compounds, have shown minimum inhibiting concentrations in a specific range, indicating their potential as agents against tuberculosis. This work contributes to the exploration of new chemical entities in the fight against tuberculosis, a global health concern (Foks et al., 2004).

Analgesic Applications

Structural Characterization and Analgesic Properties

The structural and molecular characteristics of isothiazolopyridine derivatives, incorporating the phenylpiperazine structure, have been analyzed. These studies are pivotal in understanding the molecular interactions and properties that contribute to the analgesic effects of these compounds, thereby aiding in the development of new analgesics (Karczmarzyk & Malinka, 2008).

作用機序

Target of Action

The primary target of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft .

Biochemical Pathways

By inhibiting AChE, 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning . Increased levels of acetylcholine in the synaptic cleft can enhance cholinergic transmission, potentially improving these cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cognitive function . This makes 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

特性

IUPAC Name |

2-methyl-2-(4-phenylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-14(2,13(15)18)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJJODYSPYISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[(3-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2422577.png)

![Methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2422580.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2422582.png)

![(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2422583.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2422591.png)